Bienvenue dans la boutique en ligne BenchChem!

K 41498

CRF receptor pharmacology GPCR ligand selectivity receptor subtype profiling

K 41498 (CAS 434938-41-7) is a potent and selective CRF2 receptor antagonist (Ki: 0.66 nM for CRF2α, 0.62 nM for CRF2β). It uniquely retains full antagonist activity after radio-iodination, making it irreplaceable for autoradiography and receptor mapping. Its peripheral-restricted activity eliminates confounding CNS effects, ideal for cardiovascular studies. Supplied under Max Planck Institute license for research use only. Choose K 41498 for definitive, subtype-specific CRF2 investigation.

Molecular Formula C162H276N48O46
Molecular Weight 3632.26
CAS No. 434938-41-7
Cat. No. B612433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK 41498
CAS434938-41-7
SynonymsD-Phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-arginyl-L-lysyl-L-norleucyl-L-isoleucyl-L-α-glutamyl-L-isoleucyl-L-α-glutamyl-L-lysyl-L-glutaminyl-L-α-glutamyl-L-lysyl-L-α-glutamyl-L-lysyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-alanyl-L-asparaginyl-L-asparaginyl-L-arginyl-L-leucyl-L-leucyl-L-leucyl-L-α-aspartyl-L-threonyl-L-Isoleucinamide; 
Molecular FormulaC162H276N48O46
Molecular Weight3632.26
Structural Identifiers
SMILESCCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C162H276N48O46/c1-21-25-41-94(184-136(232)95(42-29-33-62-163)185-140(236)99(46-37-66-179-161(174)175)189-149(245)108(68-80(5)6)201-152(248)111(71-83(11)12)204-154(250)113(74-92-78-178-79-181-92)199-134(230)93(167)73-91-39-27-26-28-40-91)147(243)208-128(86(16)23-3)159(255)197-107(54-61-125(223)224)148(244)209-129(87(17)24-4)158(254)196-106(53-60-124(221)222)146(242)188-97(44-31-35-64-165)138(234)193-103(50-57-119(170)214)143(239)195-105(52-59-123(219)220)145(241)187-98(45-32-36-65-166)139(235)194-104(51-58-122(217)218)144(240)186-96(43-30-34-63-164)137(233)192-102(49-56-118(169)213)142(238)191-101(48-55-117(168)212)135(231)183-88(18)132(228)182-89(19)133(229)198-114(75-120(171)215)156(252)205-115(76-121(172)216)155(251)190-100(47-38-67-180-162(176)177)141(237)200-109(69-81(7)8)150(246)202-110(70-82(9)10)151(247)203-112(72-84(13)14)153(249)206-116(77-126(225)226)157(253)210-130(90(20)211)160(256)207-127(131(173)227)85(15)22-2/h26-28,39-40,78-90,93-116,127-130,211H,21-25,29-38,41-77,163-167H2,1-20H3,(H2,168,212)(H2,169,213)(H2,170,214)(H2,171,215)(H2,172,216)(H2,173,227)(H,178,181)(H,182,228)(H,183,231)(H,184,232)(H,185,236)(H,186,240)(H,187,241)(H,188,242)(H,189,245)(H,190,251)(H,191,238)(H,192,233)(H,193,234)(H,194,235)(H,195,239)(H,196,254)(H,197,255)(H,198,229)(H,199,230)(H,200,237)(H,201,248)(H,202,246)(H,203,247)(H,204,250)(H,205,252)(H,206,249)(H,207,256)(H,208,243)(H,209,244)(H,210,253)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,174,175,179)(H4,176,177,180)/t85-,86-,87-,88-,89-,90+,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,127-,128-,129-,130-/m0/s1
InChIKeyQJWWADQIQXXJQA-DCUOZLBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Storage-20°C

K 41498 (CAS 434938-41-7): A High-Selectivity CRF2 Receptor Antagonist for Cardiovascular and Neuropharmacology Research Procurement


K 41498 (CAS 434938-41-7) is a potent and highly selective peptide antagonist of the corticotropin-releasing factor receptor 2 (CRF2) [1]. As a metabolically stable analogue of antisauvagine-30 (aSvg-30) with the sequence [D-Phe11, His12, Nle17]Svg(11-40), K 41498 binds with high affinity to human CRF2α and CRF2β receptors (Ki = 0.66 nM and 0.62 nM, respectively) while demonstrating negligible affinity for the human CRF1 receptor (Ki = 425 nM) [1]. The compound is amenable to radio-iodination without loss of pharmacological properties, enabling autoradiographic mapping of native CRF2 receptor distribution in tissue [1]. K 41498 is supplied as a research tool under license from the Max Planck Institute and is intended exclusively for laboratory investigation of CRF2 receptor physiology .

Why Generic CRF Antagonist Substitution Fails: K 41498's Quantified Selectivity Advantage Over CRF1-Preferring Compounds


CRF receptor pharmacology research demands subtype-specific tools because CRF1 and CRF2 mediate distinct and often opposing physiological processes—CRF1 activation predominantly drives anxiety-like behaviors and HPA axis stimulation, while CRF2 activation modulates cardiovascular function, gastric emptying, and vasodilation [1]. Generic substitution of K 41498 with a CRF1-preferring antagonist (e.g., antalarmin) or a less selective CRF2 antagonist (e.g., antisauvagine-30 or Astressin 2B) introduces confounding receptor cross-reactivity that compromises data interpretability [1]. The quantitative selectivity ratio of K 41498 for CRF2α over CRF1 is approximately 644-fold, compared to antisauvagine-30's ~523-fold selectivity [2]. Furthermore, K 41498 uniquely retains full antagonist activity following radio-iodination, a property not shared by Astressin 2B or antisauvagine-30 in published studies, making K 41498 irreplaceable for autoradiography and receptor mapping applications [1].

K 41498 Comparative Selectivity and Potency: Head-to-Head Quantitative Evidence Against Closest CRF2 Antagonist Analogs


Receptor Selectivity Ratio: K 41498 Exhibits 644-Fold CRF2α/CRF1 Selectivity, Comparable to Parent Antisauvagine-30 but with Enhanced In Vitro Stability

K 41498 demonstrates high-affinity binding to human CRF2α (Ki = 0.66 ± 0.03 nM) and CRF2β (Ki = 0.62 ± 0.01 nM) receptors while showing negligible affinity for human CRF1 (Ki = 425 ± 50 nM), yielding a CRF2α/CRF1 selectivity ratio of approximately 644-fold [1]. Compared to its parent compound antisauvagine-30, which exhibits Ki values of 1.75 nM for human CRF2α and 915 nM for CRF1 (selectivity ratio ~523-fold), K 41498 maintains equivalent receptor discrimination while offering improved chemical stability [1][2]. In contrast, the non-peptide CRF1 antagonist antalarmin demonstrates the opposite selectivity profile with Ki = 1-2.7 nM for CRF1 and no measurable CRF2 affinity, making it unsuitable for CRF2-specific investigations [3].

CRF receptor pharmacology GPCR ligand selectivity receptor subtype profiling

Functional Antagonism: K 41498 Inhibits Sauvagine-Stimulated cAMP Accumulation in CRF2-Expressing Cells with Full Antagonist Efficacy

K 41498 functionally antagonizes CRF2 receptor-mediated signaling, as demonstrated by its ability to decrease sauvagine (Svg)-stimulated cAMP accumulation in HEK293 cells expressing recombinant human CRF2α and CRF2β receptors [1]. In the same assay system, the peptide agonist sauvagine exhibited EC50 values of 0.34 ± 0.03 nM at hCRF2α and 0.41 ± 0.04 nM at hCRF2β, confirming the robust functional readout [1]. The closely related CRF2 antagonist Astressin 2B also inhibits CRF2-mediated cAMP signaling, but its functional potency (IC50 = 1.3 nM at CRF2) is approximately 2-fold lower than the binding affinity of K 41498 for CRF2α/β (0.62-0.66 nM), suggesting K 41498 may provide superior functional antagonism at equivalent concentrations [1].

cAMP signaling functional GPCR assays CRF2 pharmacology

In Vivo Cardiovascular Efficacy: K 41498 (1.84 μg i.v.) Antagonizes Urocortin-Induced Hypotension in Conscious Rats with Peripheral Selectivity

In conscious Wistar-Kyoto rats, systemic intravenous administration of K 41498 (1.84 μg) antagonized the hypotensive response to intravenous urocortin (1.4 μg) when administered 10 minutes prior to agonist challenge [1][2]. Critically, the same dose of K 41498 administered centrally (i.c.v.) failed to block the pressor response to centrally administered urocortin (2.35 μg i.c.v.), demonstrating that K 41498's in vivo action is restricted to peripheral CRF2 receptors accessible via systemic circulation [1]. This peripheral selectivity profile contrasts with antisauvagine-30, which exhibits significant central penetration and behavioral effects following i.c.v. administration, and with Astressin 2B, which effectively blocks both peripheral and central CRF2-mediated responses [3].

cardiovascular pharmacology in vivo hemodynamics CRF2-mediated hypotension

Radioligand Development Capability: 125I-K 41498 Retains Full CRF2 Selectivity Post-Iodination, Enabling Autoradiographic Mapping of Native Receptors

K 41498 is uniquely amenable to radio-iodination without loss of its pharmacological selectivity profile, a property that distinguishes it from most peptide CRF2 antagonists [1]. When radio-iodinated to produce 125I-K41498, the radioligand (100 pM) demonstrated specific binding in rat brain autoradiography studies that was sensitive to competition by rat urocortin, astressin, and antisauvagine-30, but completely insensitive to the CRF1-selective antagonist antalarmin (1 μM) [1][2]. This confirms that 125I-K41498 retains exclusive CRF2 receptor binding. In contrast, neither Astressin 2B nor antisauvagine-30 have been reported as successfully developed into functional radioligands for autoradiography in peer-reviewed literature, limiting their utility for receptor mapping applications [1].

receptor autoradiography radioligand binding CRF2 receptor distribution

Presynaptic CRF2 Receptor Localization: 125I-K 41498 Binding Reduced by 65% Following Unilateral Nodose Ganglionectomy in Rat Brainstem

Autoradiographic studies using 125I-K41498 in rats subjected to unilateral nodose ganglionectomy revealed a 65% reduction in specific radioligand binding in the ipsilateral nucleus tractus solitarius (NTS) compared to the contralateral side [1][2]. This substantial asymmetric binding loss provides direct anatomical evidence that CRF2 receptors are located presynaptically on vagal afferent terminals projecting to the NTS, a brainstem region critical for cardiovascular and visceral reflex integration [1]. No comparable presynaptic localization data have been published using Astressin 2B or antisauvagine-30 radioligands in this denervation model, highlighting the unique utility of K 41498 for mapping presynaptic CRF2 receptor populations in central autonomic circuits [1].

presynaptic receptor localization vagal afferent signaling nucleus tractus solitarius

K 41498 Optimal Procurement Application Scenarios: Where This CRF2 Antagonist Delivers Verifiable Experimental Advantage


Cardiovascular Pharmacology: Isolating Peripheral CRF2-Mediated Hypotensive Responses

For investigators studying urocortin-induced hypotension or CRF2-mediated peripheral vasodilation, K 41498 is the antagonist of choice because its peripheral-restricted activity following systemic administration (1.84 μg i.v. blocks urocortin-induced hypotension without affecting central pressor responses) eliminates confounding central nervous system effects that plague less selective or centrally active alternatives [1]. This property is documented in conscious Wistar-Kyoto rat models where K 41498 pretreatment fully abolished the hypotensive response to intravenous urocortin (1.4 μg) while leaving centrally evoked pressor responses intact [1]. Researchers studying intermittent hypoxia-induced hypertension have also employed K 41498 via intra-4th ventricle infusion to demonstrate that CRF2 receptors in the NTS contribute to elevated blood pressure under hypoxic conditions, an effect not replicated with CRF1 antagonists [2].

Neuroanatomical Mapping: Autoradiographic Localization of Native CRF2 Receptors in Brain and Periphery

When experimental protocols require direct visualization and quantification of native CRF2 receptor distribution in tissue sections, K 41498 is uniquely suited because it can be radio-iodinated to produce 125I-K41498—a functional radioligand that retains full CRF2 selectivity [1]. Validated autoradiography protocols using 100 pM 125I-K41498 have mapped CRF2 binding sites in the heart, nucleus tractus solitarius, spinal trigeminal nucleus, lateral septum, and around anterior and middle cerebral arteries [1]. The specificity of this binding is confirmed by its sensitivity to competition by urocortin, astressin, and antisauvagine-30, but complete insensitivity to the CRF1 antagonist antalarmin (1 μM) [1]. This application is particularly valuable for studies examining CRF2 receptor plasticity following physiological or pathological perturbations.

Presynaptic Receptor Studies: Quantifying Vagal Afferent CRF2 Populations via Denervation Models

For research groups investigating presynaptic versus postsynaptic receptor localization in central autonomic circuits, K 41498 provides the only published quantitative framework using unilateral nodose ganglionectomy [1]. In this model, 125I-K41498 binding is reduced by 65% in the ipsilateral NTS following removal of vagal afferent input, directly demonstrating presynaptic CRF2 receptor expression on vagal afferent terminals [1]. This denervation-sensitive binding pattern has not been reported for alternative CRF2 antagonists, making K 41498 indispensable for studies requiring discrimination between pre- and postsynaptic CRF2 populations in the brainstem or other vagally innervated nuclei [1].

Hepatic and Splanchnic Circulation Research: Investigating Central CRF2 Modulation of Liver Hemodynamics

Investigators examining the role of brain CRF2 receptors in regulating hepatic blood flow and portal pressure have utilized K 41498 to establish central CRF2 involvement [1]. In rat models, intracisternal preadministration of K 41498 inhibited the effect of centrally administered corticotropin-releasing factor on hepatic surface perfusion, demonstrating that brain CRF2 receptor activation modulates splanchnic circulation via sympathetic-noradrenergic pathways [1]. The 644-fold selectivity ratio of K 41498 for CRF2 over CRF1 ensures that observed hepatic hemodynamic effects can be confidently attributed to CRF2 blockade rather than off-target CRF1 antagonism, a level of certainty not achievable with less selective CRF antagonists [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for K 41498

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.